molecular formula C20H17NO B11842369 6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine CAS No. 88988-92-5

6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine

Cat. No.: B11842369
CAS No.: 88988-92-5
M. Wt: 287.4 g/mol
InChI Key: NSRKZXYDGZCANP-UHFFFAOYSA-N
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Description

6-Methyl-N-phenyl-2H-benzo[h]chromen-2-amine (CAS 88988-92-5) is a chromene derivative with the molecular formula C20H17NO and a molecular weight of 287.36 g/mol . The 2H-benzo[h]chromene scaffold is of significant interest in scientific research due to its presence in compounds with notable photochromic properties and biological activities . This structural class can undergo reversible ring-opening upon irradiation with UV or visible light, leading to distinct color changes and making it a target for applications in optical devices and molecular imaging . Furthermore, chromene derivatives have been extensively explored in medicinal chemistry and drug discovery for their diverse biological profiles, which include potential antitumor, antimicrobial, and anticonvulsant activities . The synthesis of related 2H-benzo[h]chromene structures has been achieved through catalytic cascade reactions, such as an arylamine-catalyzed Mannich-cyclization between naphthols and unsaturated aldehydes, highlighting the accessibility of this molecular architecture for research and development . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88988-92-5

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

6-methyl-N-phenyl-2H-benzo[h]chromen-2-amine

InChI

InChI=1S/C20H17NO/c1-14-13-15-11-12-19(21-16-7-3-2-4-8-16)22-20(15)18-10-6-5-9-17(14)18/h2-13,19,21H,1H3

InChI Key

NSRKZXYDGZCANP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C13)OC(C=C2)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form the chromene core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene-2-one derivatives, while reduction can produce chromanol derivatives .

Scientific Research Applications

6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

N-(4-Methoxyphenyl)-6-methyl-2H-benzo[H]chromen-2-amine
  • Structure : Differs from the target compound by replacing the phenyl group with a 4-methoxyphenyl moiety.
  • Computational studies suggest that methoxy substituents improve π-π stacking interactions with aromatic residues in proteins .
4-(Aryl)-3-(Phenylsulfonyl)-4H-benzo[H]chromen-2-amine Derivatives
  • Structure : Features a sulfonyl group at position 3 and an aryl substituent at position 4.
  • Impact : The sulfonyl group introduces strong electron-withdrawing effects, reducing basicity but enhancing stability against oxidation. Catalyst-free synthesis using glycerol highlights eco-friendly advantages compared to traditional methods requiring metal catalysts .

Core Chromen Modifications

5-Alkoxy-2H-chromen-8-amines
  • Structure : Retains the chromen backbone but substitutes position 5 with alkoxy groups and position 8 with amines.
  • Synthesis : Involves Claisen rearrangement and SnCl₂-mediated reduction, contrasting with the target compound’s synthesis, which may require milder conditions .
  • Bioactivity : Alkoxy groups enhance lipophilicity, improving membrane permeability in antibacterial assays .
Sulfur-Containing Tricyclic Flavonoids (e.g., 6a–h)
  • Structure : Incorporates a sulfur atom and a fused dithiolo ring, diverging from the benzo[h]chromen system.
  • Bioactivity : Demonstrated potent antibacterial activity (MIC: 2–16 µg/mL against S. aureus). The sulfur atom and halogen substituents (e.g., Br, Cl) are critical for interacting with bacterial cell walls .

Biological Activity

6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine is a complex organic compound classified within the benzochromene family, characterized by a fused benzene and chromene structure. Its molecular formula is C₁₅H₁₅N₁O, indicating it contains 15 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and one oxygen atom. This compound has garnered attention for its diverse biological activities, including antioxidant , antibacterial , and anticancer properties.

Structural Characteristics

The unique structural features of this compound contribute to its biological activity. The presence of a methyl group at the 6-position and a phenyl group attached to the nitrogen atom enhances its reactivity and potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity can be attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation.

Antibacterial Activity

The compound has shown promising antibacterial effects against various strains of bacteria. For instance, derivatives of benzochromene have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of bacterial growth. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Significant research highlights the anticancer potential of this compound. Studies have demonstrated that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The anticancer mechanism is believed to involve modulation of signaling pathways related to cell survival and death.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship (SAR) have revealed that modifications to the chemical structure can enhance or diminish biological activity. For example, varying substituents on the phenyl ring or altering the position of the methyl group can significantly impact the compound's efficacy against cancer cells.

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of structurally related compounds:

CompoundUnique FeaturesBiological Activity
This compound Methyl and phenyl groups; versatile reactivityAntioxidant, anticancer
Coumarin Simple structure; mild anticoagulantAnticoagulant
7-Hydroxycoumarin Hydroxyl group enhances solubilityStronger anticoagulant
Benzocoumarin Fused structure enhances photochemical propertiesFluorescence
Flavonoids Diverse structures; widespread biological activitiesAntioxidant

This comparison illustrates the unique aspects of this compound while situating it within a broader context of related compounds.

Case Studies

  • Anticancer Activity Study : A study demonstrated that this compound induced apoptosis in MCF-7 cells through activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer agents .
  • Antibacterial Efficacy : In vitro assays showed that derivatives exhibited significant antibacterial activity against MRSA strains, highlighting their potential use in treating resistant bacterial infections .
  • Mechanistic Insights : Research into its mechanism revealed that 6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amines may inhibit specific kinases involved in cancer progression, providing insights into targeted therapeutic applications .

Q & A

Basic Research Question

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the chromen backbone. Coupling patterns in aromatic regions distinguish between methyl and phenyl groups.
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks, while fragmentation patterns (e.g., loss of methyl or phenyl groups) validate structural motifs .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities, ensuring >95% purity.

What strategies are recommended for resolving contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in biological data (e.g., IC50_{50} values) may arise from assay variability, solvent effects, or impurities. Mitigation strategies include:

  • Standardized Protocols : Use identical cell lines (e.g., HEK293 or HeLa) and solvent controls (e.g., DMSO ≤0.1%).
  • Dose-Response Curves : Triplicate experiments with statistical validation (p < 0.05) reduce outliers .
  • Structural Validation : Confirm batch purity via XRD or LC-MS to rule out degradation products .

How can X-ray crystallography validate the molecular structure of this compound?

Advanced Research Question
Single-crystal XRD analysis using SHELX programs (e.g., SHELXL) refines bond lengths and angles, confirming the chromen core’s planarity and substituent orientations. Key steps:

  • Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes errors.
  • Validation Tools : CheckCIF reports resolve disorder or thermal motion artifacts .
  • CIF Deposition : Public databases (e.g., CCDC) ensure reproducibility.

What computational methods are effective for studying structure-activity relationships (SAR) of this compound?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., kinases or GPCRs). Focus on π-π stacking between the phenyl group and aromatic residues.
  • DFT Calculations : Gaussian09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • MD Simulations : GROMACS models solvation dynamics and ligand-protein stability over 100-ns trajectories.

How can reaction conditions be optimized to improve synthetic yields of this compound?

Advanced Research Question

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethanol/water mixtures improve eco-efficiency .
  • Temperature Gradients : Microwave-assisted synthesis at 100–120°C reduces reaction time from hours to minutes.
  • Catalyst Screening : Test Brønsted acids (e.g., p-TSA) or organocatalysts (e.g., L-proline) to accelerate cyclization .

How does the substitution pattern (methyl, phenyl) influence the compound’s physicochemical and biological properties?

Advanced Research Question

  • Methyl Group : Enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing aqueous solubility.
  • Phenyl Group : Stabilizes π-stacking interactions with biological targets, increasing binding affinity. Comparative studies with analogs (e.g., 6-Chloro-N-methyl derivatives) show methyl substitution reduces cytotoxicity in non-target cells .

What analytical techniques are critical for assessing the purity and stability of this compound?

Basic Research Question

  • TGA/DSC : Thermal stability analysis (decomposition >200°C confirms robustness).
  • UV-Vis : Monitor degradation under light/heat via λmax_{\text{max}} shifts (e.g., 280 nm for chromen absorption).
  • HPLC-MS : Detect hydrolytic or oxidative byproducts after accelerated aging (40°C/75% RH for 4 weeks) .

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